9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, with the CAS Number 714228-61-2, is a complex organic compound classified under purine derivatives. This compound features a unique structure characterized by a purino[7,8-a]pyrimidine core, which is fused with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 341.371 g/mol.
The synthesis of 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach includes:
In an industrial context, large-scale production may involve automated batch reactors, where parameters such as temperature and pressure are meticulously controlled to optimize yield and purity.
The molecular structure of 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be represented by its InChI and SMILES notations:
InChI=1S/C17H19N5O3/c1-3-25-12-7-5-11(6-8-12)21-9-4-10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,24)
CCOC1=CC=C(C=C1)C2=NC(=O)N(C(=O)N2C)C(N=C(N)N)C=C
The structure reveals a bicyclic compound with a fused pyrimidine and imidazole ring system that is characteristic of purine derivatives.
The chemical reactivity of 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can include:
These reactions are crucial for exploring its potential biological activities and applications.
The mechanism of action for 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione primarily involves its interaction with specific enzymes or receptors within biological systems. It is believed to inhibit certain enzymes involved in purine metabolism:
The physical properties of 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include:
Chemical properties include its stability under standard laboratory conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the structure.
9-(4-Ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several potential applications in scientific research:
This compound represents a significant area of interest for researchers exploring new therapeutic agents targeting purine metabolism pathways.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7